molecular formula C10H16CuO4 B075927 Copper(II) acetylacetonate CAS No. 13395-16-9

Copper(II) acetylacetonate

Cat. No.: B075927
CAS No.: 13395-16-9
M. Wt: 263.78 g/mol
InChI Key: ZKXWKVVCCTZOLD-UHFFFAOYSA-N
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Description

Copper(II) acetylacetonate (Cu(acac)₂) is a copper(II) complex with two acetylacetonate (acac) ligands, forming a square-planar geometry. It is widely used as a catalyst in organic synthesis (e.g., hydrophosphination, oxidation) , a precursor for nanomaterials (e.g., CuO nanoparticles, coordination polymers) , and in atomic layer deposition (ALD) processes . Its bench stability and solubility in organic solvents and supercritical CO₂ (scCO₂) further enhance its utility in industrial and research applications . This article provides a detailed comparison of Cu(acac)₂ with structurally or functionally analogous compounds, focusing on catalytic performance, ligand effects, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) acetylacetonate can be synthesized by reacting copper(II) sulfate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with acetylacetone and sodium hydroxide, resulting in the formation of a blue precipitate .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the controlled addition of acetylacetone to a copper(II) salt solution under basic conditions, followed by filtration, washing, and drying of the resulting product .

Chemical Reactions Analysis

Ligand Substitution and Adduct Formation

[Cu(acac)2][Cu(acac)_2] undergoes ligand substitution with nitrogen- or oxygen-donor ligands, forming mixed-ligand complexes:

  • Non-Aqueous Media :

    • Reacts with ethylenediamine (en) in dichloroethane to form [Cu(acac)2(en)][Cu(acac)_2(en)], a square-planar complex with μeff=1.86BM\mu_{\text{eff}}=1.86\,\text{BM} .

    • In toluene, reactions with 1,3-diaminopropane yield [Cu(acac)(tn)][Cu(acac)(tn)], demonstrating solvent-dependent stereochemistry .

  • Aqueous/Protic Media :

    • In ethanol, [Cu(acac)2][Cu(acac)_2] reacts with ethanolamine to form Schiff base complexes via condensation of acetylacetonate’s carbonyl group with amine (–NH2_2) groups .

Table 2: Ligand Substitution Products

LigandSolventProduct Structureμeff\mu_{\text{eff}} (BM)
Ethylenediamine (en)Dichloroethane[Cu(acac)2(en)][Cu(acac)_2(en)]1.86
EthanolamineEthanol[Cu(AENAH)(acac)][Cu(AENA-H)(acac)]1.78

Enantioselective Silyl Transfer Reactions

Chiral copper(II) acetylacetonate–bipyridine complexes enable stereoselective silyl transfer to α,β-unsaturated carbonyl compounds:

  • Mechanism :

    • Formation of a silylcopper(II) intermediate via oxidative addition of silanes .

    • Protonation of the δ-silylated enolate leads to thermodynamically favored γ-protonated products (e.g., 3hh ) .

  • Stereochemical Control : The d9^9 electron configuration of Cu(II) stabilizes intermediates, favoring Z-selectivity in silyl additions .

Key Reaction Pathway :

Cu acac 2+SilaneSilyl Cu II Electrophile Silylated Product\text{Cu acac }_2+\text{Silane}\rightarrow \text{Silyl Cu II }\xrightarrow{\text{Electrophile}}\text{ Silylated Product}

Mechanistic Insights and Solvent Effects

  • Role of Cu(II) Oxidation State : The d9^9 configuration promotes ligand-centered redox processes, enabling unique reactivity compared to Cu(I) catalysts .

  • Solvent Dependence :

    • Aqueous systems stabilize O-enolate intermediates, favoring β-silylated products .

    • Non-polar solvents (e.g., toluene) favor adduct formation without ligand condensation .

Scientific Research Applications

Catalysis

Copper(II) acetylacetonate as a Catalyst

Cu(acac)₂ is extensively used in organic synthesis as a catalyst due to its ability to form stable chelate complexes. The compound facilitates numerous reactions, including:

  • Chemical Vapor Deposition (CVD) : Cu(acac)₂ is employed to synthesize carbon nanostructures through CVD techniques. Research conducted at the Leibniz Institute demonstrated its effectiveness in producing various carbon shapes via laser evaporation methods .
  • Atomic Layer Deposition (ALD) : Cu(acac)₂ serves as a precursor for depositing copper oxide (Cu₂O) thin films. It exhibits favorable thermal stability and a broad temperature window, making it suitable for applications in thin-film transistors and photovoltaics .

Table 1: Summary of Catalytic Applications of Cu(acac)₂

Application TypeDescriptionReference
CVDSynthesis of carbon nanostructures
ALDDeposition of Cu₂O thin films
Nanoparticle FormationVapor decomposition leading to copper nanoparticles

Materials Science

Thin Film Fabrication

The ability of Cu(acac)₂ to decompose and form metallic copper or copper oxide makes it valuable in materials science. Its application in ALD allows for the creation of uniform and defect-free thin films, which are crucial for electronic devices.

  • Surface Chemistry : Studies indicate that Cu(acac)₂ can chemisorb onto surfaces like Cu(110), decomposing into copper atoms and acac ligands, facilitating surface reactions necessary for film growth .

Biomedical Applications

Anticancer Activity

Recent investigations have highlighted the potential of Cu(acac)₂ in cancer treatment. The compound exhibits synergistic cytotoxic effects when combined with acetylacetone, targeting cancer cells effectively.

  • A study explored the anticancer properties of copper ions in conjunction with the acetylacetone complex, demonstrating enhanced cytotoxicity against specific cancer cell lines .

Magnetic Properties

Magnetic Studies

The magnetic properties of Cu(acac)₂ have been a subject of research due to its paramagnetic behavior. Studies reveal that the compound exhibits weak antiferromagnetic interactions at lower temperatures, which are essential for understanding its structural characteristics and potential applications in magnetic materials .

Mechanism of Action

The mechanism by which copper(II) acetylacetonate exerts its effects involves the generation of reactive oxygen species and disruption of mitochondrial membrane potential, leading to apoptosis. In catalytic applications, the compound facilitates various organic transformations through coordination with substrates and activation of reaction intermediates .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ligand Substituent Effects

Cu(acac)₂ belongs to the bis(β-diketonato)copper(II) family. Modifying ligand substituents significantly impacts stability and reactivity:

  • Electron-Withdrawing Groups : Fluorinated ligands, such as in copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), increase oxidative stability and alter solubility but reduce catalytic activity in cyclization reactions compared to Cu(acac)₂ .
  • Bulky Substituents : Copper(II)bis(2,2,6,6-tetramethyl-3,5-heptanedionato) (Cu(thd)₂) has larger ligands, leading to lower ALD growth rates due to steric hindrance .
  • Bond Strength : DFT studies show that substituting methyl groups in Cu(acac)₂ with tert-butyl or isopropyl groups (e.g., Cu(TMHD)₂) weakens the O–Cu bond, reducing thermal stability but enhancing reactivity in oxidation reactions .

Table 1: Ligand Effects on O–Cu Bond Strength and Reactivity

Compound Substituents O–Cu Bond Strength Key Property
Cu(acac)₂ Methyl Moderate Balanced stability/reactivity
Cu(hfac)₂ Trifluoromethyl High Enhanced oxidative stability
Cu(TMHD)₂ tert-Butyl Low Higher reactivity, lower ALD growth

Catalytic Performance

Hydrophosphination

Cu(acac)₂ demonstrates superior activity in hydrophosphination of alkynes with diphenylphosphine, outperforming in situ CuCl₂/NHC systems for unactivated substrates .

Click Chemistry

In azide-alkyne cycloadditions, Cu(acac)₂ exhibits lower yields (<50%) compared to copper(II) carboxylates (e.g., Cu(O₂CR)₂), likely due to slower reduction to active Cu(I) species .

Oxidation Reactions

Cu(acac)₂ paired with N-hydroxyphthalimide (NHPI) oxidizes alcohols to carbonyl compounds but faces limitations like catalyst deactivation. Vanadyl acetylacetonate (VO(acac)₂) shows higher chemoselectivity in similar conditions .

Table 2: Catalytic Performance in Selected Reactions

Reaction Catalyst Yield/Activity Reference
Hydrophosphination Cu(acac)₂ High activity
Click chemistry Cu(acac)₂ <50% yield
Alcohol oxidation Cu(acac)₂/NHPI Moderate efficiency
Cyclization Cu(hfac)₂ Higher yield

Supercritical CO₂ Solubility

Cu(acac)₂ has moderate solubility in scCO₂, comparable to chromium(III) acetylacetonate (Cr(acac)₃), making it suitable for green synthesis of metal-organic frameworks (MOFs) and nanoparticles .

Atomic Layer Deposition (ALD)

Ligand size critically affects ALD growth rates. Smaller Cu(acac)₂ achieves higher growth rates (~0.8 Å/cycle) than Cu(hfac)₂ (~0.5 Å/cycle) and Cu(thd)₂ (~0.3 Å/cycle) .

Table 3: ALD Growth Rates of Copper β-Diketonates

Precursor Ligand Size Growth Rate (Å/cycle)
Cu(acac)₂ Small 0.8
Cu(hfac)₂ Medium 0.5
Cu(thd)₂ Large 0.3

Coordination Polymers

Cu(acac)₂-derived Cu(II)-bis(β-diketonate) fragments retain catalytic activity when incorporated into coordination polymers, enabling recyclable heterogeneous catalysts .

Biological Activity

Copper(II) acetylacetonate (Cu(acac)₂) is a coordination compound of copper that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological implications, particularly focusing on antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

This compound is synthesized through the reaction of copper(II) salts with acetylacetone. The resulting compound is characterized using various techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the typical bidentate coordination of acetylacetone to the copper ion, leading to a square planar geometry.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of Cu(acac)₂ against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that copper complexes exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with the activity being more pronounced in the copper complexes compared to free ligands .

Microorganism Inhibition Zone (mm) Activity Level
Staphylococcus aureus20-29Sensitive
Escherichia coli30+Very Sensitive
Klebsiella pneumoniae25-30Sensitive
Candida albicans15-20Intermediate

The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular functions in microbial cells .

Anticancer Activity

Research indicates that Cu(acac)₂ exhibits cytotoxic effects on various cancer cell lines. A notable study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA intercalation . The complex's interaction with DNA has been shown to result in structural modifications that hinder replication and transcription processes.

Antioxidant Activity

This compound also demonstrates antioxidant properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage. Studies utilizing electron paramagnetic resonance (EPR) spectroscopy have confirmed that Cu(acac)₂ can effectively neutralize ROS, contributing to its protective effects against cellular oxidative stress .

Case Studies

  • Antimicrobial Activity : In a comparative study of various copper complexes, Cu(acac)₂ was found to be more effective than its counterparts against both bacterial and fungal strains. The study utilized disk diffusion methods to evaluate the antimicrobial efficacy, revealing significant growth inhibition across multiple pathogens .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that Cu(acac)₂ induced cell cycle arrest and apoptosis. The study employed flow cytometry and annexin V staining to quantify apoptotic cells, showing a marked increase in apoptosis rates upon treatment with the copper complex .
  • Antioxidant Mechanism : A detailed investigation into the antioxidant mechanism of Cu(acac)₂ revealed its capacity to modulate intracellular signaling pathways associated with oxidative stress response. The findings suggested that treatment with this compound led to upregulation of antioxidant enzymes such as superoxide dismutase (SOD) .

Q & A

Q. What are the recommended safety protocols for handling Copper(II) acetylacetonate in laboratory settings?

Basic Question
When handling this compound, researchers must adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Use EN166-compliant side-protection goggles and NIOSH/CEN-approved respirators (P95 or P1 filters) to prevent inhalation of particles . Nitrile or neoprene gloves are recommended to avoid skin contact, with proper decontamination procedures after use .
  • Environmental Controls: Avoid drainage contamination and ensure adequate ventilation. Work in fume hoods for powder handling to minimize airborne exposure .
  • Storage: Store in airtight containers away from incompatible materials, though specific incompatibilities are not well-documented .

Q. How is this compound synthesized and characterized for purity in academic research?

Basic Question
Synthesis: A common method involves coreducing this compound with other metal acetylacetonates (e.g., palladium(II) acetylacetonate) in oleylamine/1-octadecene at 80°C, using morpholine-borane as a reducing agent .
Characterization:

  • Elemental Analysis: Verify stoichiometry (e.g., Cu:C ratio).
  • Spectroscopy: UV-Vis (absorption bands at 250–300 nm for ligand-to-metal charge transfer) and IR (C=O stretching at ~1600 cm⁻¹) confirm coordination .
  • Molar Conductivity: Assess ionic behavior in solution (e.g., non-electrolyte properties in chloroform) .

Q. What experimental considerations are critical when analyzing the thermal decomposition of this compound under different atmospheric conditions?

Advanced Question
Thermal decomposition behavior varies significantly between air and inert atmospheres (e.g., argon):

  • Mass Loss: In air, total mass loss is 76.25% (vs. 72.86% in argon), attributed to moisture evaporation (<200°C) and subsequent decomposition of organic ligands (200–350°C) .
  • Decomposition Products:
    • Air: Releases H₂O and CO₂, forming CuO as the primary solid residue .
    • Argon: Produces metallic Cu and CuO due to partial oxidation .
  • Methodological Notes:
    • Use DTA/TG coupled with mass spectrometry (MS) to track gaseous products (e.g., m/z 18 for H₂O, m/z 44 for CO₂) .
    • Ensure sample homogeneity via rigorous milling to avoid skewed mass loss data .

Table 1: Thermal Decomposition Data Comparison

AtmosphereTotal Mass Loss (%)Key Decomposition ProductsMain MS Signals (m/z)
Air76.25CuO, CO₂, H₂O18, 44
Argon72.86Cu, CuO, CO₂18, 44

Q. How do crystallographic and ESR studies resolve contradictions in the electronic structure of this compound?

Advanced Question

  • XRD Analysis: Monoclinic crystal structure (P2₁/n symmetry) with Cu-Cu distances of 4.72 Å along the long axis. Planar molecular geometry suggests strong in-plane σ/π bonding and weak out-of-plane interactions .
  • ESR Insights:
    • Anisotropic g-values (g∥ = 2.25, g⊥ = 2.06) indicate tetragonal distortion and covalent in-plane bonding .
    • Hyperfine splitting constants correlate with dₓ²−y² ground state, reconciling earlier conflicting assignments from UV-Vis and crystal field theory .

Q. How do substrate interactions (e.g., ZnO or Al₂O₃) alter the thermal decomposition pathway of this compound?

Advanced Question

  • ZnO Mixtures: Decomposition occurs in two stages (vs. one for pure Cu(acac)₂):
    • Ligand breakdown (101–305°C) releasing H₂O and CO₂.
    • No residual mass increase, unlike pure Cu(acac)₂, due to suppressed Cu oxidation .
  • Al₂O₃ Crucibles: Forms CuAl₂O₄ spinel at high temperatures (682°C), confirmed by XRD .
    Methodological Note: Use inert crucibles (e.g., platinum) to avoid unintended reactions during thermal analysis .

Q. What strategies optimize the synthesis of Cu-doped Co₃O₄ nanoparticles using this compound?

Advanced Question

  • Solvothermal Synthesis: Co-reduce cobalt(III) acetylacetonate and Cu(acac)₂ in low-toxicity polar solvents at 180°C.
  • Key Parameters:
    • Doping Concentration: 1–7 wt% Cu optimizes crystallite size (~20 nm) and lattice expansion .
    • Characterization: XRD confirms cubic spinel structure; TEM reveals irregular cluster morphologies with lattice fringes (0.206 nm spacing) .

Q. How does solubility in supercritical CO₂ influence the purification and application of this compound?

Advanced Question

  • Solubility Factors: Temperature and pressure critically affect solubility. At 40°C and 15 MPa, solubility increases 10-fold compared to ambient conditions .
  • Applications: Enables green synthesis of thin films or nanoparticles via supercritical fluid deposition, minimizing organic solvent use .

Properties

CAS No.

13395-16-9

Molecular Formula

C10H16CuO4

Molecular Weight

263.78 g/mol

IUPAC Name

copper;4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

ZKXWKVVCCTZOLD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu]

boiling_point

Sublimes

Color/Form

Blue powder

melting_point

284 C degrees (decomposes)

Key on ui other cas no.

13395-16-9

physical_description

Blue solid;  [HSDB] Blue crystalline solid;  [MSDSonline]

Pictograms

Irritant

Related CAS

17272-66-1 (Parent)

solubility

Slightly soluble in water;  soluble in chloroform

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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